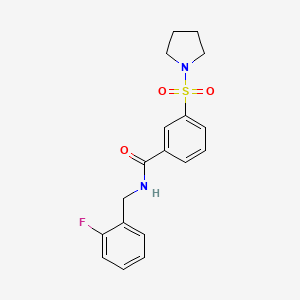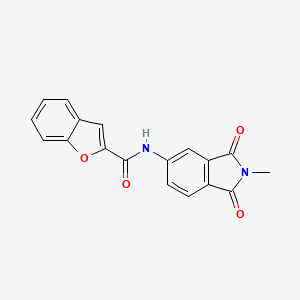
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide, commonly known as MDB or MDBK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MDB is a synthetic compound that belongs to the class of isoindolinone derivatives. It has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of MDB is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. MDB has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been shown to modulate the activity of specific signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
MDB has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MDB has been shown to reduce fibrosis in animal models of liver and lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods without degradation. However, there are some limitations to using MDB in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well-characterized.
Orientations Futures
There are several future directions for research on MDB. One area of future research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of future research is the investigation of the potential therapeutic applications of MDB in neurodegenerative diseases and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of MDB and its potential side effects.
Méthodes De Synthèse
MDB can be synthesized through a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with N-methylisatoic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions that lead to the formation of MDB. The synthesis method for MDB is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
MDB has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. MDB has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MDB has been studied for its role in regulating the immune system and its potential to treat autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWCLOMLCYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
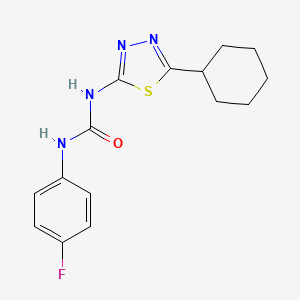
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)

![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)
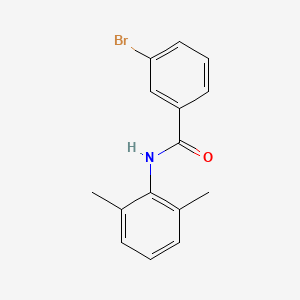
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)
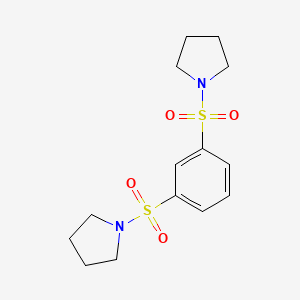
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
